Cas no 97322-87-7 (Troglitazone)

Troglitazone is PPAR γ Agonists, on human and murine PPAR γ The EC50 values were 550 nm and 780 nm, respectively
Troglitazone structure
Troglitazone structure
Troglitazone
97322-87-7
C24H27NO5S
441.539885759354
MFCD00878416
61894
5591

Troglitazone Properties

Names and Identifiers

    • Troglitazone
    • (+/-)-5-[4-[(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]benzyl]-2,4-thiazolidinedione
    • 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
    • CS-045
    • [14C]-Troglitazone
    • [3H]-Troglitazone
    • 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methy
    • 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2,4-dioxothiazolidine
    • 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)-benzyl]thiazolidine-2,4-dione
    • 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedione
    • Noscal
    • Prelay
    • Rezulin
    • Rezulin (TN)
    • Romglizone
    • Romozin
    • ​EPM-426
    • CS 045
    • GR 92132X
    • GR92132X
    • CI 991
    • C24H27NO5S
    • (+-)-all-rac-5-(p-((6-Hydroxy-2,5,7,8-tetramethyl-2-chromanyl)methoxy)benzyl)-2,4-thiazolidinedione
    • 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione
    • CS045
    • GXPHKUHSUJUWKP-UHFFFAOYSA-N
    • DSSTox_CID_3719
    • DSSTox_RID_77162
    • DSSTox_GSID_23719
    • 2,4-Thiazoli
    • 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione (ACI)
    • Depotox
    • I66ZZ0ZN0E
    • 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione
    • NCGC00161599-02
    • 5-(4-((6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione
    • CS-045 , Romozin , Rezulin , Romglizone , Noscal , Prelay
    • Troglitazone (JAN/USAN/INN)
    • 5-{4-(6-hydroxy-2, 5, 7, 8-tetramethylchroman-2-yl-methoxy) benzyl) thiazolidine-2,4-dione
    • AS-56378
    • CHEBI:9753
    • troglitazona
    • NCGC00161599-07
    • 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine -2,4-dione
    • 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-
    • GR-92132X
    • BDBM50088494
    • Troglitazone - CAS 97322-87-7
    • 5-[(4-{[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
    • CCRIS 8969
    • 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)-2,4-thiazolidinedione
    • MLS006010817
    • HMS3713D08
    • SR-05000000454-5
    • CI-991
    • 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7 ,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl ]methyl]-2,4-thiazolidinedione
    • CHEMBL3542292
    • HMS3649G12
    • (5R)-5-[[4-[[(2S)-6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl]methoxy]phenyl]methyl]thiazolidine-2,4-dione
    • GTPL2693
    • SR-05000000454-2
    • Tox21_112119
    • AC-31453
    • NCGC00161599-09
    • BRN 4338399
    • 97322-87-7
    • troglitazonum
    • 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine-2,4-dione
    • SR-05000000454-3
    • NCGC00161599-11
    • SMP2_000224
    • TROGLITAZONE (MART.)
    • UNII-I66ZZ0ZN0E
    • s8432
    • 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1- benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazlidinedione
    • NS00015646
    • 2,4-Thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]- (9CI)
    • H12073
    • 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl)-2,4-thiazolidinedione)-T
    • Troglitazone [USAN:INN:BAN]
    • HMS2089D22
    • Tox21_300470
    • CAS-97322-87-7
    • BDBM50101974
    • T3920
    • UPCMLD-DP017:002
    • DB-057670
    • DTXCID603719
    • CS-1634
    • CCG-208125
    • NCGC00164445-01
    • NCGC00161599-03
    • NCGC00161599-01
    • BRD-A13084692-001-02-5
    • 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-2,4-Thiazolidinedione
    • Tox21_112119_1
    • A10BG01
    • troglitazone
    • EX-A3782
    • 2,4-thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-
    • AKOS000281116
    • NCGC00161599-04
    • Troglitazone (CS-045)
    • (+/-)-5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]benzyl]-2,4-thiazolidinedione
    • HY-50935
    • UPCMLD-DP017
    • NCGC00161599-06
    • 5-[[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
    • HSCI1_000037
    • Spectrum5_001973
    • 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)-1,3-thiazolidine-2,4-dione
    • NCGC00254440-01
    • BCP06753
    • HB2559
    • NCGC00161599-05
    • D00395
    • UPCMLD-DP017:001
    • GLXC-03930
    • 5-{4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione
    • HMS2093D04
    • DB00197
    • AKOS024457434
    • SMR001550129
    • SCHEMBL4959
    • SR-05000000454
    • NCGC00161599-08
    • Q7844989
    • DTXSID8023719
    • 5-(4-((6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy)benzyl)-1,3-thiazolidine-2,4-dione
    • Troglitazone, >=98% (HPLC)
    • BRD-A13084692-001-17-3
    • AB00643330-02
    • +Expand
    • MFCD00878416
    • GXPHKUHSUJUWKP-UHFFFAOYSA-N
    • 1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)
    • O=C1NC(=O)C(CC2C=CC(OCC3(CCC4C(=C(C)C(C)=C(C=4C)O)O3)C)=CC=2)S1
    • 4338399

Computed Properties

  • 441.16100
  • 2
  • 6
  • 5
  • 441.16099414g/mol
  • 31
  • 681
  • 0
  • 0
  • 2
  • 0
  • 0
  • 1
  • 5.1
  • 45
  • 0
  • 110

Experimental Properties

  • 4.70300
  • 110.16000
  • 657°C at 760 mmHg
  • 184-186°C
  • 351.2°C
  • DMSO: 20 mg/mL
  • Yellow solid
  • Insoluble in water
  • 1.266

Troglitazone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00JO1Y-1mg
Troglitazone
97322-87-7 98%
1mg
$14.00 2024-04-19
A2B Chem LLC
AJ16838-1mg
Troglitazone
97322-87-7 98%
1mg
$13.00 2024-07-18
Aaron
AR00JOAA-1mg
Troglitazone
97322-87-7 96%
1mg
$18.00 2024-07-18
Ambeed
A137444-1mg
5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione
97322-87-7 98%
1mg
$17.0 2024-07-16
ChemScence
CS-1634-10mg
Troglitazone
97322-87-7 98.60%
10mg
$112.0 2022-04-26
DC Chemicals
DC8903-100 mg
Troglitazone
97322-87-7 >98%
100mg
$300.0 2022-02-28
eNovation Chemicals LLC
D767885-10mg
Troglitazone
97322-87-7 98+%
10mg
$190 2022-06-09
FUJIFILM
209-19481-5mg
Troglitazone
97322-87-7
5mg
JPY 11000 2023-09-15
LKT Labs
T7056-10 mg
Troglitazone
97322-87-7 ≥97%
10mg
$121.80 2023-07-10
MedChemExpress
HY-50935-10mM*1mLinDMSO
Troglitazone
97322-87-7 98.60%
10mM*1mLinDMSO
¥869 2023-07-25

Troglitazone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  45 min, reflux
Reference
Synthesis of new troglitazone derivatives: Anti-proliferative activity in breast cancer cell lines and preliminary toxicological study
Salamone, Stephane; Colin, Christelle; Grillier-Vuissoz, Isabelle; Kuntz, Sandra; Mazerbourg, Sabine; et al, European Journal of Medicinal Chemistry, 2012, 51, 206-215

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Pyridinium chloride
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of troglitazone
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Cobalt chloride (CoCl2) ,  Sodium borohydride Catalysts: Dimethylglyoxime Solvents: Tetrahydrofuran ,  Water ;  rt
1.2 Catalysts: Acetic acid ;  3 h, rt
1.3 Reagents: Acetone ;  15 min, rt
Reference
Structure-activity requirements for the antiproliferative effect of troglitazone derivatives mediated by depletion of intracellular calcium
Fan, Yun-Hua; Chen, Han; Natarajan, Amarnath; Guo, Yuhong; Harbinski, Fred; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(10), 2547-2550

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hantzsch ester Solvents: Toluene ;  6 - 8 h, 80 - 90 °C
Reference
Reduction of the exocyclic double bond of substituted thiazolidine diones by Hantzsch 1,4-dihydropyridine
Hariharakrishnan, Venkatasubramanian; Rao, Bandi Venugopala; Prasad, Kodali Hari, Indian Journal of Heterocyclic Chemistry, 2006, 15(4), 407-408

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetone
1.2 Reagents: Hydrogen bromide
1.3 Reagents: Sodium nitrite Solvents: Water
1.4 Reagents: Copper bromide (CuBr2)
1.5 Reagents: Sodium acetate ,  4-Methoxyphenol ,  Tempol
1.6 Solvents: Methanol ,  Acetone
1.7 Reagents: Sodium acetate
1.8 Reagents: Hydrochloric acid Solvents: Water
Reference
Process for the preparation of 2-(aryloxymethyl)-2,5,7,8-tetramethylchroman-6-ols
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Methanol
1.2 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Methanol ,  Water
Reference
A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistance
Cossy, Janine; Menciu, Cecilia; Rakotoarisoa, Haja; Kahn, Philippe H.; Desmurs, Jean-Roger, Bioorganic & Medicinal Chemistry Letters, 1999, 9(24), 3439-3440

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate
Reference
Preparation of polymorphic form I of troglitazone having enhanced antidiabetic activity
, India, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Thiazolidine derivatives for lowering blood lipids and sugar
, Japan, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
The research group of Professor Ning Jiao and Song Song made new progress in the field of electrophilic halogenation modification of drugs
Song, Song; Wang, Weijin, Journal of Chinese Pharmaceutical Sciences, 2021, 30(6), 543-544

Synthetic Circuit 10

Reaction Conditions
Reference
Synthetic thiazolidinediones, potential antidiabetic compounds
Ortiz, Aurelio; Sansinenea, Estibaliz, Current Organic Chemistry, 2011, 15(1), 108-127

Synthetic Circuit 11

Reaction Conditions
Reference
Novel polymorphic Form-3 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity
, India, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Novel polymorphic form-4 of troglitazone and a pharmaceutical composition having enhanced anti-diabetic activity
, India, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Novel polymorphic Form-5 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity
, India, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Novel polymorphic Form-6 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity
, India, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
A process for the preparation of substituted phenyl ether compounds and rosiglitazone
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Process for preparing thiazolidinediones such as pioglitazone via reduction of exocyclic double bonds at the 5-position of thiazolidinediones using dithionite.
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Processes for making thiazolidinedione derivatives and compounds thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Structural studies on the impurities of troglitazone
Moses Babu, J.; Nageshwar, D.; Ravindra Kumar, Y.; Prabhakar, C.; Sarma, M. R.; et al, Journal of Pharmaceutical and Biomedical Analysis, 2003, 31(2), 271-281

Synthetic Circuit 19

Reaction Conditions
Reference
Synthesis of troglitazone's synthetic intermediate 2,5-dihydroxy-3,4,6-trimethylacetophenone and its reactive mechanism
Wang, Shaojie; Feng, Yubo; Liu, Renyong; Liang, Yong, Zhongguo Yaowu Huaxue Zazhi, 2000, 10(3), 203-204

Synthetic Circuit 20

Reaction Conditions
Reference
Synthesis of a new antidiabetic medicine 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedione
Wang, Ensi; Duan, Haifeng; Jin, Lei, Jilin Daxue Ziran Kexue Xuebao, 1999, (4), 85-90

Troglitazone Raw materials

Troglitazone Preparation Products

Troglitazone Suppliers

J&K Scientific
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(CAS:97322-87-7)
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(CAS:97322-87-7)
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Shanghai Acmec Biochemical Co.,Ltd
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(CAS:97322-87-7)
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18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:97322-87-7)
A LA DING
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:97322-87-7)
TANG SI LEI
15026964105
2881489226@qq.com

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